(3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride
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Description
(3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71. The purity is usually 95%.
BenchChem offers high-quality (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonists for Excitatory Amino Acid Receptors
A study by Ornstein et al. (1996) explored 6-substituted decahydroisoquinoline-3-carboxylic acids as excitatory amino acid (EAA) receptor antagonists. These compounds, including a variant similar to the one , showed potency as antagonists for both N-methyl-D-aspartate (NMDA) and AMPA subclasses of ionotropic EAA receptors (Ornstein et al., 1996).
Inhibitors of Angiotensin Converting Enzyme
Hayashi et al. (1985) synthesized derivatives of (3S)-tetrahydroisoquinoline-3-carboxylic acid, which demonstrated potent in vitro angiotensin converting enzyme (ACE) inhibitory activities and effective antihypertensive effects in rats (Hayashi et al., 1985).
NMDA Receptor Glycine-Binding Site Antagonists
Ohtani et al. (2002) examined a compound related to the given chemical structure, which showed affinity for the NMDA receptor glycine-binding site and demonstrated neuroprotective properties (Ohtani et al., 2002).
Photolabile Protecting Group in Photochemistry
Fedoryak and Dore (2002) discussed the use of a photolabile protecting group for carboxylic acids based on a hydroxyquinoline structure, which has greater efficiency in single photon quantum and multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Antioxidant Activity of Hydroquinoline Derivatives
Baba et al. (2019) explored hydroquinolines derivatives for their antioxidant activities, showing that certain compounds demonstrated significant antioxidant properties (Baba et al., 2019).
Antibacterial Properties
Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives, including compounds related to the queried structure, and investigated their antibacterial properties against various bacterial strains (Al-Hiari et al., 2007).
properties
IUPAC Name |
(3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h7-9,11H,1-6H2,(H,12,13);1H/t7-,8+,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJMNAQLYRDQND-KEMIKLHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C[C@@H](CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride |
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